molecular formula C8H11N3O3S B12807671 N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 64932-40-7

N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B12807671
CAS No.: 64932-40-7
M. Wt: 229.26 g/mol
InChI Key: MQJYZAARBLQFHC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-methylethyl)-4-nitro-2-thiazolyl]-acetamide typically involves the nitration of 2-thiazolyl compounds followed by acylation

Industrial Production Methods

Industrial production of N-[5-(1-methylethyl)-4-nitro-2-thiazolyl]-acetamide may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-methylethyl)-4-nitro-2-thiazolyl]-acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxides and other oxidized derivatives.

    Substitution: Various substituted thiazolyl compounds.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiazolyl compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a component in chemical formulations.

Mechanism of Action

The mechanism of action of N-[5-(1-methylethyl)-4-nitro-2-thiazolyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

N-[5-(1-methylethyl)-4-nitro-2-thiazolyl]-acetamide can be compared with other thiazolyl compounds, such as:

    N-[5-(1-methylethyl)-2-thiazolyl]-acetamide: Lacks the nitro group, resulting in different chemical and biological properties.

    N-[4-nitro-2-thiazolyl]-acetamide: Similar structure but without the isopropyl group, leading to variations in reactivity and applications.

Properties

CAS No.

64932-40-7

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

N-(4-nitro-5-propan-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C8H11N3O3S/c1-4(2)6-7(11(13)14)10-8(15-6)9-5(3)12/h4H,1-3H3,(H,9,10,12)

InChI Key

MQJYZAARBLQFHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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